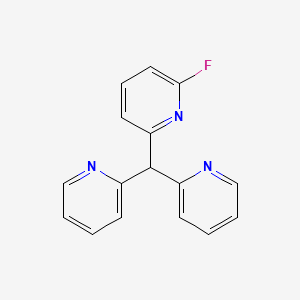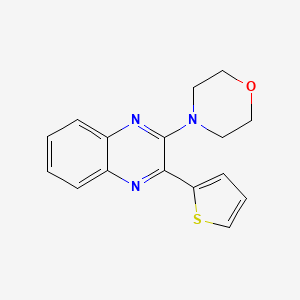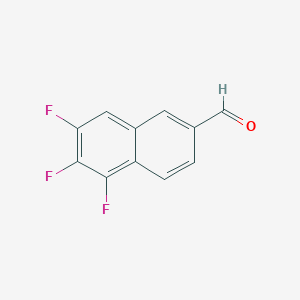
5,6,7-Trifluoronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trifluoronaphthalene-2-carbaldehyde is a fluorinated aromatic aldehyde. The presence of three fluorine atoms on the naphthalene ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoronaphthalene-2-carbaldehyde typically involves the introduction of fluorine atoms onto a naphthalene ring followed by formylation. One common method is the direct fluorination of naphthalene derivatives using reagents like Selectfluor or trifluoromethyl hypofluorite. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The formylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trifluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,6,7-Trifluoronaphthalene-2-carboxylic acid.
Reduction: 5,6,7-Trifluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6,7-Trifluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbaldehyde largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinolines: These compounds also contain trifluoromethyl groups and are valuable in medicinal chemistry due to their stability and bioactivity.
Fluorinated Indoles: Indoles with fluorine atoms or trifluoromethyl groups are known for their biological activity and are used in drug discovery.
Fluorinated Thiophenes: These compounds have similar electron-withdrawing properties and are used in various chemical applications.
Uniqueness
5,6,7-Trifluoronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The combination of the trifluoromethyl groups and the aldehyde functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
874817-34-2 |
|---|---|
Formule moléculaire |
C11H5F3O |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
5,6,7-trifluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-5H |
Clé InChI |
MQJLHQUBJOXLKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1C=O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
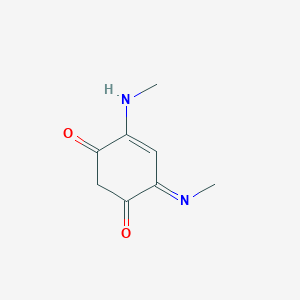
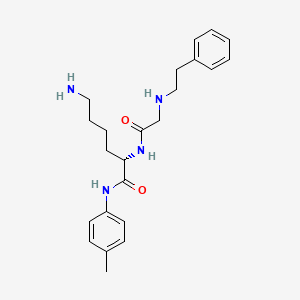
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
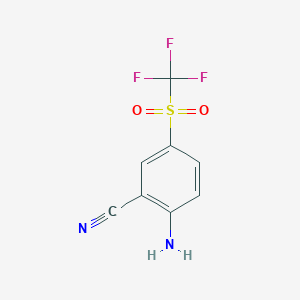
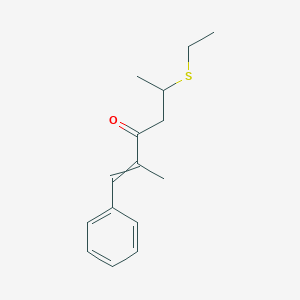
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
